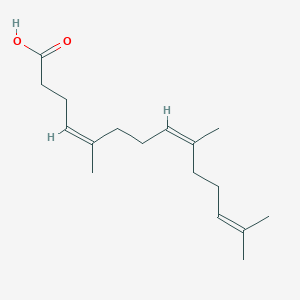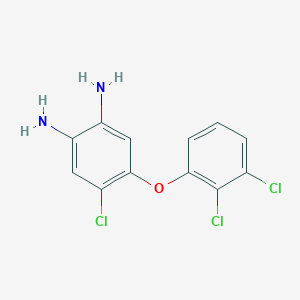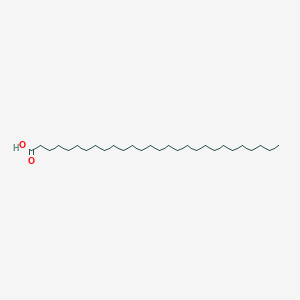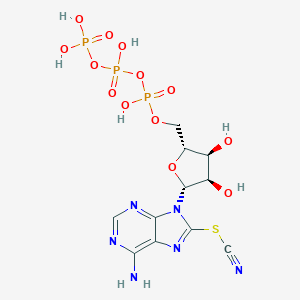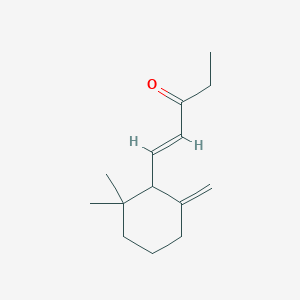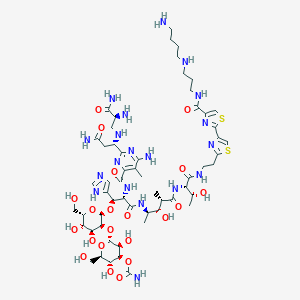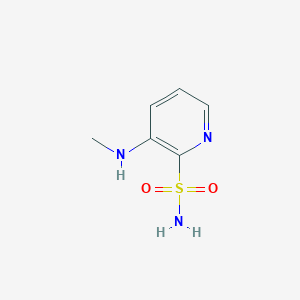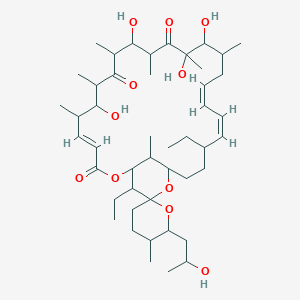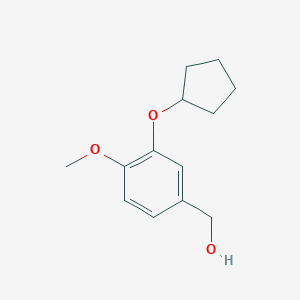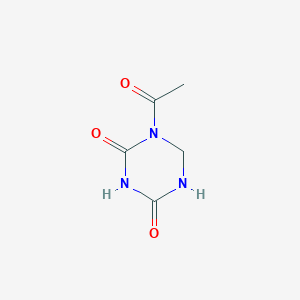
Eurystatin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eurystatin A is a natural product that has been isolated from the culture broth of the fungus Euryascus sp. It is a potent inhibitor of chitin synthase and has been found to have antifungal and insecticidal properties. Eurystatin A has been the focus of many scientific studies due to its potential as a therapeutic agent for the treatment of fungal infections.
Aplicaciones Científicas De Investigación
Synthesis and Protease Inhibition
Eurystatin A has been a subject of interest in the synthesis of protease inhibitors. Wasserman et al. (2003) detailed the synthesis of eurystatin and poststatin using acyl cyanophosphorane coupling, highlighting its role in the formation of α-keto amides. This method was also extended to synthesize related α-hydroxy amide natural products like phebestin, probestin, and bestatin, demonstrating the utility of eurystatin A in developing protease inhibitors (Wasserman, Petersen, & Xia, 2003). Furthermore, Owens et al. (2001) presented a concise total synthesis of eurystatin A through a novel Passerini reaction–deprotection–acyl migration strategy, illustrating another approach to synthesizing this protease inhibitor (Owens, Araldi, Nutt, & Semple, 2001).
Propiedades
Número CAS |
137563-63-4 |
|---|---|
Nombre del producto |
Eurystatin A |
Fórmula molecular |
C23H38N4O5 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]hept-2-enamide |
InChI |
InChI=1S/C23H38N4O5/c1-14(2)9-6-7-11-19(28)26-17-10-8-12-24-21(30)18(13-15(3)4)27-23(32)20(29)16(5)25-22(17)31/h7,11,14-18H,6,8-10,12-13H2,1-5H3,(H,24,30)(H,25,31)(H,26,28)(H,27,32)/b11-7+/t16-,17-,18-/m0/s1 |
Clave InChI |
LUORGXVDSLVJSV-FTDILOGSSA-N |
SMILES isomérico |
C[C@H]1C(=O)C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N1)NC(=O)/C=C/CCC(C)C)CC(C)C |
SMILES |
CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C |
SMILES canónico |
CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C |
Sinónimos |
BU 4164E A BU-4164E A eurystatin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




